(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring:
- A Z-configured chromen-3-ylmethylidene group at position 2, introducing a fused benzene and pyran ring system.
- A 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 6, contributing to electronic and steric modulation.
Properties
Molecular Formula |
C27H20O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H20O6/c1-30-20-8-6-18(7-9-20)23(28)16-31-21-10-11-22-25(14-21)33-26(27(22)29)13-17-12-19-4-2-3-5-24(19)32-15-17/h2-14H,15-16H2,1H3/b26-13- |
InChI Key |
ZLGMGRWGVAGWSH-ZMFRSBBQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
A widely used method involves the base-catalyzed condensation of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 3-hydroxy-2H-pyran-2-one reacts with nitroalkenes in the presence of aluminum chloride (AlCl₃) and trifluoroacetic acid (TFA) in dichlorobenzene (DCB) at 120°C to yield benzofuran-3(2H)-one derivatives. This method achieves regioselectivity by controlling electronic and steric effects of substituents.
Diels-Alder Cyclization
An alternative approach utilizes Diels-Alder reactions between dienes and quinones. Substituted 3-hydroxypyrones undergo cycloaddition with nitroalkenes, followed by acid-catalyzed aromatization to form the benzofuranone core. This method is advantageous for introducing electron-withdrawing groups at specific positions.
-
Combine 3-hydroxy-2H-pyran-2-one (2 equiv), methyl 3-nitrobut-3-enoate (1 equiv), AlCl₃ (10 mol%), and TFA (20 mol%) in DCB.
-
Heat at 120°C for 16 hours under argon.
-
Purify via flash column chromatography to isolate the benzofuranone product (yield: 45–58%).
Introduction of the Chromen-3-ylmethylidene Group at Position 2
The (2Z)-configuration of the chromen-3-ylmethylidene substituent is critical for the compound’s stereochemical integrity. This is achieved via Knoevenagel condensation:
Aldol-like Condensation with Chromene Aldehydes
Benzofuran-3(2H)-one reacts with chromene-3-carbaldehyde derivatives under basic or neutral conditions. Neutral alumina or potassium carbonate (K₂CO₃) in dichloromethane (DCM) facilitates the condensation, producing the (Z)-configured aurone derivatives.
Optimization Insight :
-
Microwave irradiation reduces reaction time from 24 hours to 30 minutes, improving yields (70–96%).
-
Substituents on the aldehyde influence reactivity; electron-withdrawing groups (e.g., nitro) require higher temperatures (150°C).
-
Mix benzofuran-3(2H)-one (1 equiv) with 2H-chromene-3-carbaldehyde (1.2 equiv) and neutral alumina (2.5 g/mmol) in DCM.
-
Stir at room temperature for 12 hours.
-
Filter and concentrate; purify via silica gel chromatography (yield: 60–85%).
Functionalization at Position 6: Introduction of the 4-Methoxyphenyl-2-oxoethoxy Group
The 6-position is functionalized via nucleophilic aromatic substitution (SNAr) or alkylation:
Alkylation with 2-(4-Methoxyphenyl)-2-oxoethyl Bromide
The hydroxyl group at position 6 of the benzofuranone intermediate undergoes alkylation using 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of a base such as potassium tert-butoxide (t-BuOK).
Procedure :
-
Dissolve 6-hydroxybenzofuran-3(2H)-one (1 equiv) in dimethylformamide (DMF).
-
Add t-BuOK (2 equiv) and 2-(4-methoxyphenyl)-2-oxoethyl bromide (1.5 equiv).
-
Stir at 60°C for 6 hours.
-
Quench with water, extract with ethyl acetate, and purify via chromatography (yield: 65–75%).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient etherification.
Final Assembly and Purification
The convergent synthesis involves coupling the chromen-3-ylmethylidene-substituted benzofuranone with the 6-oxyethoxy intermediate:
-
Deprotection : Remove protecting groups (e.g., tert-butyldimethylsilyl [TBDMS]) using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Coupling : Combine intermediates via Suzuki-Miyaura cross-coupling or direct alkylation, depending on functional group compatibility.
-
Purification : Use recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity.
Key Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.35–6.80 (m, aromatic protons), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
-
HRMS : m/z calculated for C₂₈H₂₀O₆ [M+H]⁺: 476.1263; found: 476.1268.
Challenges and Optimization Strategies
Stereochemical Control
The (Z)-configuration at the exocyclic double bond is maintained using bulky bases (e.g., DBU) to prevent isomerization.
Chemical Reactions Analysis
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with other organic molecules, forming larger and more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The applications of this compound can be categorized into several key areas:
Antioxidant Activity
Compounds in the flavonoid family, which share structural characteristics with this compound, are known for their antioxidant properties. Studies have demonstrated that such compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The DPPH assay has been commonly employed to evaluate the antioxidant capacity of similar compounds.
Antimicrobial Properties
Research has shown that derivatives of benzofuran compounds possess antimicrobial activity against a range of pathogens. For instance, studies have reported that related compounds exhibit significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting a potential role as antimicrobial agents.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory activities. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for therapeutic interventions in inflammatory diseases.
Common Synthesis Strategies:
- Condensation Reactions : Utilizing starting materials such as chromenone derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
- Knoevenagel Condensation : This method involves the reaction between carbonyl compounds and active methylene groups to form α,β-unsaturated carbonyl compounds.
Case Studies
Several studies have evaluated the biological activities of compounds related to (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one :
Study 1: Antimicrobial Evaluation
A study published in 2023 synthesized several benzofuran derivatives and assessed their antimicrobial activities. Results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.
Study 2: Antioxidant Properties
Another investigation focused on assessing the antioxidant properties of essential oils containing similar phenolic groups. The study employed methods such as disk diffusion and FRAP assays to evaluate efficacy, revealing significant antioxidant activity in compounds with similar structures.
Mechanism of Action
The mechanism of action of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its benzofuranone core with several derivatives, differing in substituents at positions 2 and 5. Key structural analogs include:
Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives
Key Observations :
- Chromene vs. Benzylidene : The chromene group in the target compound increases molecular complexity and lipophilicity compared to simpler benzylidene derivatives like CID:1804018 .
- Oxoethoxy Linker : The 2-oxoethoxy group at position 6 (shared with CID:1804018) may enhance binding to biological targets through hydrogen bonding or dipole interactions.
Physicochemical Properties
Analysis :
- High Melting Points : Derivatives with hydroxyl groups (e.g., 6y, 6w ) exhibit elevated melting points (>250°C), suggesting strong intermolecular hydrogen bonding.
- Synthetic Yields : Substituent bulkiness impacts yields. For example, 6x (25.7% yield) has steric hindrance from 4-hydroxy-3-methoxybenzaldehyde, whereas 6y achieves 86.2% yield with optimized conditions.
Pharmacological Activity
Implications for Target Compound :
- The chromene group may improve target binding compared to CID:1804018’s dimethoxybenzylidene, but this requires empirical validation.
Biological Activity
The compound (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a synthetic derivative belonging to the class of benzofuran and coumarin compounds. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.
Antimicrobial Activity
Research indicates that coumarin derivatives, including the compound , exhibit significant antimicrobial properties. A study synthesized various coumarin analogues and tested them against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/ml against fungal strains like Candida albicans .
| Compound | Target Bacteria/Fungi | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 30 |
| Compound C | C. albicans | 50 |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored extensively. Specifically, studies focusing on similar compounds have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related benzofuran compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cells with mutated p53 genes . The mechanism involved downregulation of integrin α7 and modulation of epithelial-mesenchymal transition (EMT) markers.
Case Study: Huh7 Cell Line
In a study assessing the effects of related benzofuran derivatives on Huh7 cells, it was found that treatment with these compounds significantly suppressed cell viability and migration at concentrations above 5 µM. The IC50 values were reported as follows:
| Time (h) | IC50 (µM) |
|---|---|
| 24 | 48.22 |
| 48 | 38.15 |
This indicates a dose-dependent response, highlighting the potential of these compounds in targeting HCC cells .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many coumarin derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as FAK/AKT, which are crucial for cell migration and survival in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Q & A
Q. What synthetic strategies are recommended for preparing (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves a multi-step pathway, including condensation of chromen-3-carbaldehyde with benzofuran-3(2H)-one derivatives and subsequent etherification. A typical approach involves:
- Step 1 : Knoevenagel condensation between chromen-3-carbaldehyde and benzofuran-3(2H)-one under acidic conditions (e.g., piperidine/acetic acid) to form the exocyclic double bond (Z-configuration confirmed by NOESY) .
- Step 2 : Etherification using 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions (K₂CO₃/DMF, 80°C).
- Optimization : Yield improvements (65% → 82%) are achieved by varying solvents (DMF vs. THF) and catalysts (phase-transfer catalysts like TBAB).
Table 1 : Reaction Optimization Parameters
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 65 |
| DMF | TBAB | 80 | 82 |
| THF | TBAB | 60 | 58 |
Q. How is the stereochemical integrity of the (Z)-configured exocyclic double bond validated experimentally?
- Methodological Answer :
- NOESY NMR : A key cross-peak between the chromene proton (δ 7.2 ppm) and the benzofuranone methylidene proton (δ 6.8 ppm) confirms the Z-configuration .
- X-ray crystallography : Single-crystal analysis (if available) provides unambiguous confirmation of spatial arrangement .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- ¹H/¹³C NMR : Assign methoxy (δ 3.8 ppm, singlet) and chromene protons (δ 6.5–7.5 ppm multiplet). Contradictions in integration values may arise from dynamic exchange processes; use variable-temperature NMR to resolve .
Advanced Research Questions
Q. How do substituents on the chromene and benzofuran rings influence biological activity, and what computational tools predict binding affinities?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., 4-methoxy) enhance lipophilicity (logP = 4.9, calculated via XLogP3 ), improving membrane permeability. Substituent effects on bioactivity can be modeled using CoMFA or molecular docking (e.g., AutoDock Vina) .
Table 2 : Substituent Effects on Anticancer Activity (IC₅₀, μM)
| Substituent Position | IC₅₀ (MCF-7) | logP |
|---|---|---|
| 4-OCH₃ | 12.3 | 4.9 |
| 3-Cl | 28.7 | 5.2 |
| 4-OH | 45.1 | 3.8 |
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Address poor bioavailability (e.g., low aqueous solubility) via formulation (nanoparticle encapsulation) or prodrug design (esterification of the free hydroxyl group) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites; compare metabolic stability across species (human vs. rodent liver microsomes) .
Q. How can DFT calculations guide the design of analogs with enhanced photostability?
- Methodological Answer :
- Computational Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict UV-Vis absorption.
Identify reactive sites (e.g., chromene double bond) prone to photodegradation .
- Experimental Validation : Accelerated light-stability testing (ICH Q1B guidelines) with HPLC monitoring of degradation products.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s antimicrobial activity across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for MIC determination; control for inoculum size and growth medium.
- Check Substituent Variations : Minor structural differences (e.g., 4-methoxy vs. 3-fluoro analogs) drastically alter activity .
- Synergistic Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects .
Key Research Recommendations
- Prioritize substituent modification at the benzofuran 6-position for improved target selectivity.
- Integrate machine learning (e.g., Random Forest) with high-throughput screening to identify novel analogs.
- Collaborate with crystallography facilities for definitive structural confirmation of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
